6-Methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“6-Methoxy-1H-pyrrolo[2,3-b]pyridine” is a small molecule that has been shown to inhibit the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .
Molecular Structure Analysis
The molecular weight of “this compound” is 148.16 . The linear formula is C8H8N2O .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere, under -20C .Scientific Research Applications
Synthesis of Novel Heterocycles
6-Methoxy-1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized for various applications. For instance, the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes with lead tetraacetate led to the formation of tricyclic heterocycles with potential for use in pharmaceuticals and other applications (El-Nabi, 2004).
Development of Biologically Active Compounds
Compounds containing the pyrrolo[2,3-b]pyridine moiety have been explored for their biological activity. For example, a study synthesized various 1H-pyrrolo[2,3-b]pyridine derivatives and evaluated them as c-Met inhibitors, which are significant in cancer research (Liu et al., 2016).
Applications in Fungicidal Activity
Some derivatives of 1H-pyrrolo[2,3-b]pyridine demonstrated significant fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast. This study also highlighted the correlation between the ionization potential of these compounds and their fungicidal efficacy (Minakata et al., 1997).
Building Blocks for Complex Chemical Synthesis
1H-pyrrolo[2,3-b]pyridine and its derivatives serve as versatile building blocks in the synthesis of complex chemical structures, such as 7-azaindoles and other heterocyclic compounds. These have wide-ranging applications in medicinal chemistry and materials science (Abdel-Mohsen & Geies, 2008).
Exploring Electrophilic Substitution Mechanisms
Studies on 1H-pyrrolo[2,3-b]pyridine also contribute to understanding the kinetics and mechanisms of electrophilic substitution in heteroaromatic compounds. Such knowledge is crucial for developing new synthetic methods in organic chemistry (Katritzky et al., 1970).
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with FGFRs, inhibiting their function . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those regulated by the FGF–FGFR axis . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with fibroblast growth factor receptors (FGFRs), where derivatives of this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can influence cell proliferation, migration, and angiogenesis, making this compound a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-metastatic agent . The compound also affects cell signaling pathways, particularly those involving FGFRs, which are critical for cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to the ATP-binding site of these receptors, thereby preventing their activation and subsequent signal transduction . This inhibition leads to a decrease in downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell survival and proliferation . Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in these pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is stable under inert atmosphere and should be stored in a freezer at temperatures below -20°C to maintain its integrity . Over time, the compound’s inhibitory effects on cell proliferation and migration remain consistent, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and hepatotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic profile for effective drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific tissues, particularly those with high expression of FGFRs . This selective distribution enhances its therapeutic potential by targeting cancer cells while sparing normal tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-2-6-4-5-9-8(6)10-7/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHZEFKSUBWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469459 | |
Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896722-53-5 | |
Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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